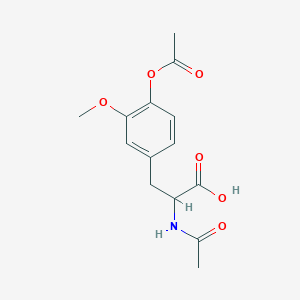
Tyrosine, N-acetyl-3-methoxy-, acetate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosine, N-acetyl-3-methoxy-, acetate (ester) is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom, a methoxy group on the aromatic ring, and an acetate ester group. These modifications enhance its solubility and stability, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosine, N-acetyl-3-methoxy-, acetate (ester) typically involves the acetylation of tyrosine followed by esterification. The process begins with the acetylation of the amino group of tyrosine using acetic anhydride or acetyl chloride under basic conditions. The methoxy group is introduced via methylation using methanol and a suitable catalyst. Finally, the esterification is achieved by reacting the acetylated and methylated tyrosine with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tyrosine, N-acetyl-3-methoxy-, acetate (ester) undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Tyrosine, N-acetyl-3-methoxy-, acetate (ester) has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It serves as a precursor for studying protein modifications and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and regulation.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives
Mécanisme D'action
The mechanism of action of Tyrosine, N-acetyl-3-methoxy-, acetate (ester) involves its conversion to active metabolites within the body. The acetyl and methoxy groups enhance its bioavailability and stability, allowing it to cross cell membranes more efficiently. Once inside the cell, it is deacetylated and demethylated to release tyrosine, which then participates in various biochemical pathways, including the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyltyrosine: Similar in structure but lacks the methoxy and acetate ester groups.
Tyrosine ethyl ester: Contains an ester group but lacks the acetyl and methoxy modifications.
Methoxytyrosine: Contains a methoxy group but lacks the acetyl and ester modifications
Uniqueness
Tyrosine, N-acetyl-3-methoxy-, acetate (ester) is unique due to its combined modifications, which enhance its solubility, stability, and bioavailability. These properties make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
30948-27-7 |
|---|---|
Formule moléculaire |
C14H17NO6 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
2-acetamido-3-(4-acetyloxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H17NO6/c1-8(16)15-11(14(18)19)6-10-4-5-12(21-9(2)17)13(7-10)20-3/h4-5,7,11H,6H2,1-3H3,(H,15,16)(H,18,19) |
Clé InChI |
UNTWIFHZHXQSFE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CC(=C(C=C1)OC(=O)C)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


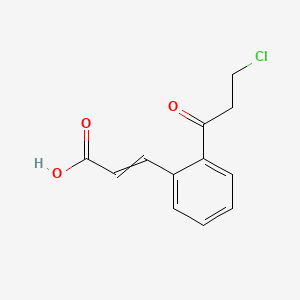

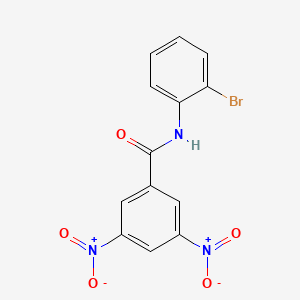
![{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14071969.png)
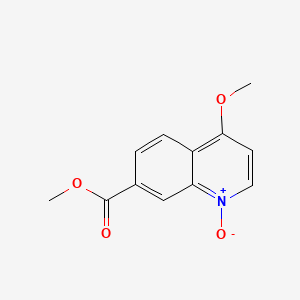
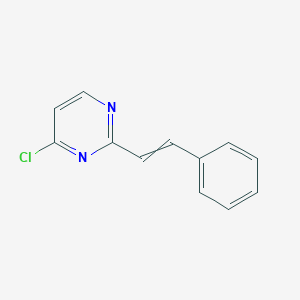
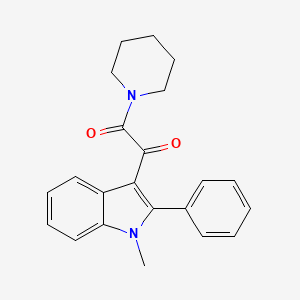
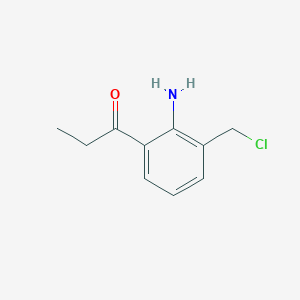
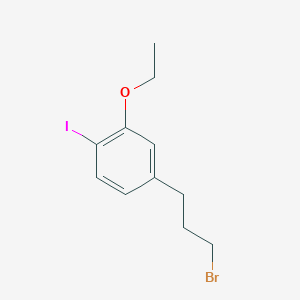

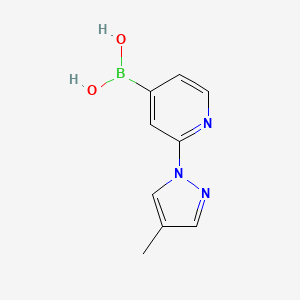
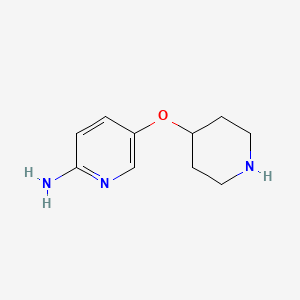
![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
